Recombinant Human Receptor Selectivity: 900-Fold NK2/NK1 Discrimination Defines GR 64349 as the Benchmark Agonist
In CHO cells expressing human recombinant NK2 and NK1 receptors, GR 64349 exhibits nearly 900-fold higher potency at NK2 receptors compared to NK1 receptors in cAMP accumulation assays, confirming it as the most selective NK2 receptor agonist described to date [1]. This selectivity window substantially exceeds that of the prototype NK2 agonist LMN-NKA, which demonstrates only 74-fold selectivity in the same assay system.
| Evidence Dimension | Receptor subtype selectivity (NK2 vs NK1) in cAMP accumulation |
|---|---|
| Target Compound Data | pEC50 10.66 ± 0.27 at NK2; pEC50 7.71 ± 0.41 at NK1 (≈ 890-fold selectivity) |
| Comparator Or Baseline | LMN-NKA: 74-fold selectivity in cAMP accumulation |
| Quantified Difference | GR 64349 ≈ 12× more selective than LMN-NKA (890-fold vs 74-fold) |
| Conditions | CHO cells expressing human recombinant NK2 and NK1 receptors; cAMP synthesis assay |
Why This Matters
For assays requiring unambiguous attribution of functional responses to NK2 receptor activation without NK1 cross-talk contamination, GR 64349 provides an approximately 12-fold greater selectivity margin than the alternative LMN-NKA, reducing false-positive interpretation.
- [1] Matuszek MA, Zeng W, Stankova J, et al. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors. Neurosci Lett. 2019;711:134456. PMID: 31377231. View Source
